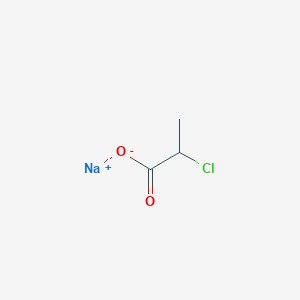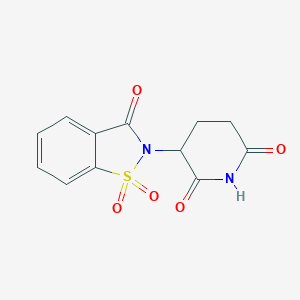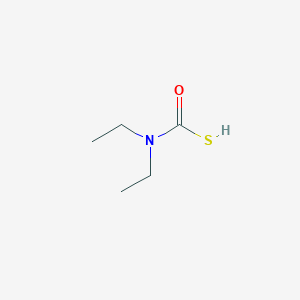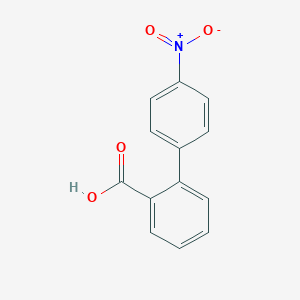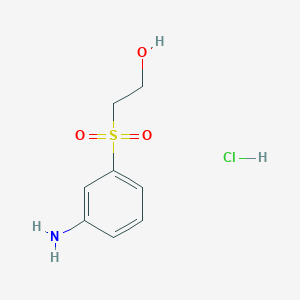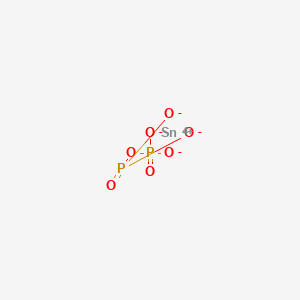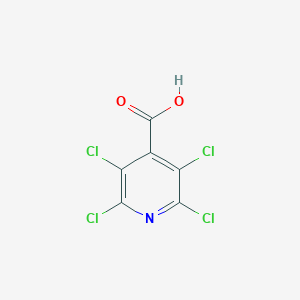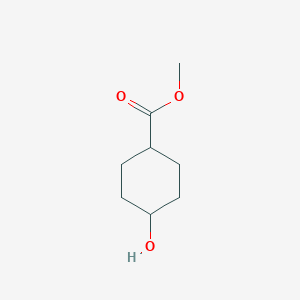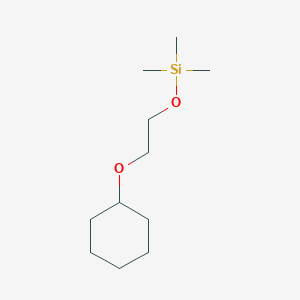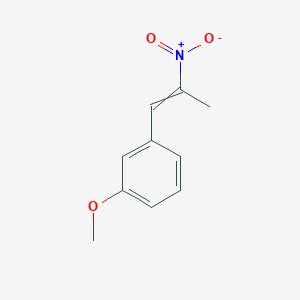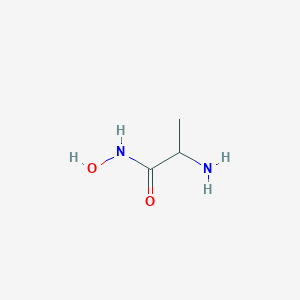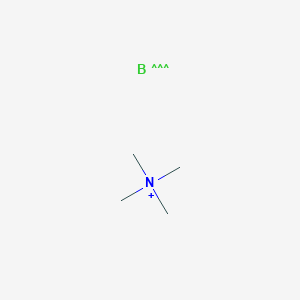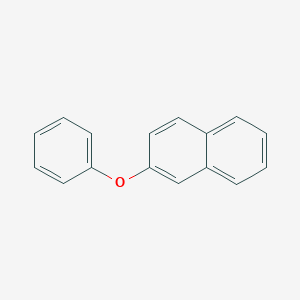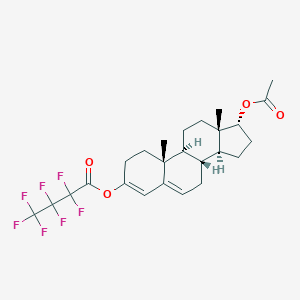![molecular formula C9H16Br2O4 B095910 (1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol CAS No. 17107-32-3](/img/structure/B95910.png)
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is a compound that is commonly used in scientific research. This compound is also known as '2-bromo-1,3-dioxolane' and is a colorless liquid that is soluble in water and other organic solvents. It is widely used in the field of organic chemistry, biochemistry, and pharmacology due to its unique properties.
Mécanisme D'action
The mechanism of action of (1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is not well understood. However, it is believed that this compound interacts with various enzymes and receptors in the body, leading to changes in their activity. This compound is also believed to have antimicrobial properties, which makes it useful in the development of new antibiotics.
Effets Biochimiques Et Physiologiques
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol has several biochemical and physiological effects. It is known to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound is also known to have antifungal and antibacterial properties, which makes it useful in the treatment of various infections.
Avantages Et Limitations Des Expériences En Laboratoire
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one of the limitations is that it is highly reactive and can be dangerous if not handled properly. It is also toxic and can cause harm if ingested or inhaled.
Orientations Futures
There are several future directions for the use of (1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol in scientific research. One of the future directions is the development of new antibiotics based on the antimicrobial properties of this compound. Another future direction is the study of the mechanism of action of this compound on various enzymes and receptors. This can lead to the development of new drugs for the treatment of various diseases. Furthermore, the use of this compound in the field of organic synthesis can lead to the development of new compounds with unique properties.
Méthodes De Synthèse
The synthesis of (1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 2-bromo-1,3-dioxolane with sodium hydroxide and 2,2-dimethyl-1,3-dioxolane-4-methanol. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, and it is also used as a starting material for the synthesis of various other compounds. This compound is also used in the field of biochemistry and pharmacology to study the mechanism of action of various enzymes and receptors.
Propriétés
Numéro CAS |
17107-32-3 |
|---|---|
Nom du produit |
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
Formule moléculaire |
C9H16Br2O4 |
Poids moléculaire |
348.03 g/mol |
Nom IUPAC |
(1S)-2-bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C9H16Br2O4/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,12-13H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
Clé InChI |
ZGHUOYCYCVTBBD-WCTZXXKLSA-N |
SMILES isomérique |
CC1(O[C@@H]([C@H](O1)[C@@H](CBr)O)[C@@H](CBr)O)C |
SMILES |
CC1(OC(C(O1)C(CBr)O)C(CBr)O)C |
SMILES canonique |
CC1(C(C1(C(CBr)O)O)(C(CBr)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



